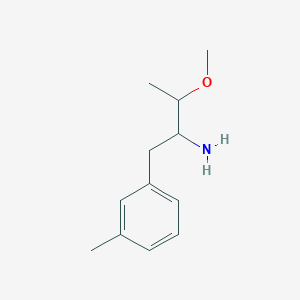

3-Methoxy-1-(3-methylphenyl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1-(3-methylphenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-5-4-6-11(7-9)8-12(13)10(2)14-3/h4-7,10,12H,8,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBWMXKCKORRKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C(C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519392-36-9 | |

| Record name | 3-methoxy-1-(3-methylphenyl)butan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis and Strategic Precursor Selection for 3-Methoxy-1-(3-methylphenyl)butan-2-amine

A retrosynthetic analysis of this compound reveals several viable synthetic pathways. The most direct approach involves the formation of the amine functionality, which can be achieved through the reductive amination of a corresponding ketone precursor. This disconnection leads to the key intermediate, 3-methoxy-1-(3-methylphenyl)butan-2-one (B2658552).

Further disconnection of the ketone precursor suggests a convergent synthesis. The bond between the C2 and C3 carbons can be formed via an alkylation of a ketone enolate or a related synthetic equivalent. This leads to two primary building blocks: a derivative of 3-methylphenylacetone and a methoxy-containing electrophile. Alternatively, a Grignard-type reaction between a 3-methylbenzyl magnesium halide and a suitable methoxy-substituted propylene (B89431) oxide or related electrophile could also construct the carbon skeleton.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor Type | Specific Precursor | Synthetic Approach |

| Ketone | 3-Methoxy-1-(3-methylphenyl)butan-2-one | Reductive Amination |

| Aryl Component | 3-Methylbenzyl bromide/chloride | Grignard reaction, Alkylation |

| Alkyl Component | Methoxyacetone / 1-Methoxypropan-2-yl tosylate | Nucleophilic substitution |

The selection of precursors is guided by commercial availability, cost, and the efficiency of the subsequent synthetic steps. For the synthesis of the ketone precursor, 3-methoxy-1-(3-methylphenyl)butan-2-one, the alkylation of the enolate of 3-methylphenylacetone with a methoxymethyl halide in the presence of a strong base like lithium diisopropylamide (LDA) presents a feasible route.

Enantioselective Synthesis Approaches for Stereoisomers

The biological activity of chiral amines is often dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of the stereoisomers of this compound is of paramount importance.

Asymmetric Catalysis in Reductive Amination

Asymmetric reductive amination of the prochiral ketone, 3-methoxy-1-(3-methylphenyl)butan-2-one, is a highly efficient method for establishing the chiral center at the C2 position. This transformation is typically achieved using a chiral catalyst, often a transition metal complex with a chiral ligand, in the presence of an amine source (such as ammonia (B1221849) or a protected amine equivalent) and a reducing agent (like H₂ or a hydride source).

Iridium and Ruthenium-based catalysts, in combination with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives) or chiral diamine ligands, have shown great success in the asymmetric reductive amination of a wide range of ketones. The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high enantioselectivity and chemical yield.

Table 2: Representative Catalytic Systems for Asymmetric Reductive Amination

| Catalyst/Ligand System | Reducing Agent | Typical Substrates | Expected Outcome for Target Molecule |

| [Ir(COD)Cl]₂ / (R)-BINAP | H₂ | Aromatic and aliphatic ketones | High enantiomeric excess (ee) |

| RuCl₂(PPh₃)₃ / Chiral Diamine | H₂ or Formic Acid | Aryl ketones | Good to excellent ee |

| Chiral Phosphoric Acid (Brønsted Acid) | Hantzsch Ester | Imines (formed in situ) | High enantioselectivity |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, the prochiral ketone precursor is reacted with a chiral auxiliary to form a diastereomeric intermediate, typically a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the chiral auxiliary, affords the desired enantiomerically enriched amine.

Commonly used chiral auxiliaries for amine synthesis include pseudoephedrine and Ellman's sulfinamide ((R)- or (S)-2-methyl-2-propanesulfinamide). For instance, condensation of 3-methoxy-1-(3-methylphenyl)butan-2-one with (R)-2-methyl-2-propanesulfinamide would yield a chiral N-sulfinylimine. Diastereoselective reduction of this imine, for example with a hydride reagent, would lead to a sulfinamide intermediate, from which the chiral auxiliary can be cleaved under acidic conditions to provide the target chiral amine. The stereochemical outcome is dictated by the stereochemistry of the auxiliary and the facial selectivity of the reduction step.

Enzymatic Biocatalysis for Chiral Amine Production

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone acceptor.

The asymmetric synthesis of this compound can be achieved using a transaminase that exhibits high activity and stereoselectivity for the corresponding ketone precursor. The reaction typically employs a cheap and readily available amino donor, such as isopropylamine (B41738) or alanine, and the equilibrium can be driven towards the product side by removing the ketone byproduct (e.g., acetone (B3395972) or pyruvate). Screening of a panel of transaminases is often necessary to identify an enzyme with the desired substrate specificity and enantioselectivity (either (R)- or (S)-selective).

Optimization of Synthetic Routes for the Core Scaffold

Development of Novel Reaction Conditions and Improved Yields

The optimization of the synthetic route to this compound focuses on improving yields, reducing reaction times, and simplifying purification procedures. For the reductive amination pathway, key parameters to optimize include the choice of reducing agent, solvent, temperature, and pressure (in the case of catalytic hydrogenation). For instance, milder reducing agents like sodium triacetoxyborohydride (B8407120) can sometimes offer better chemoselectivity compared to sodium borohydride, preventing the reduction of the ketone starting material.

In chiral auxiliary-mediated approaches, the conditions for the formation of the diastereomeric intermediate and its subsequent reduction are critical. The choice of Lewis acid for imine formation and the nature of the hydride source can significantly impact the diastereoselectivity. Furthermore, the development of milder conditions for the cleavage of the chiral auxiliary is important to avoid racemization of the final product.

For enzymatic routes, optimization involves factors such as pH, temperature, substrate and enzyme loading, and the use of co-solvents to improve substrate solubility. The development of efficient cofactor regeneration systems is also a key aspect of optimizing biocatalytic processes.

Scale-Up Considerations for Research Material Production

A thorough review of scientific literature and chemical databases did not yield any specific information regarding the scale-up synthesis of this compound. Discussions of process optimization, safety considerations for large-scale reactions, or specific challenges related to the manufacturing of this compound for research purposes are not available in the reviewed sources. General principles of chemical process scale-up would apply, but no particular data for this compound has been published.

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

There is no available research detailing the systematic modification of the 3-methylphenyl ring of this compound to investigate its structure-activity relationships. This includes variations in the position and nature of substituents on the phenyl ring to assess the impact on biological targets.

Specific studies on the chemical variation of the butan-2-amine portion of this compound are not found in the current body of scientific literature. This includes modifications such as N-alkylation, N-acylation, or alterations to the butane (B89635) chain to explore their effects on the compound's activity.

No literature has been identified that describes the synthesis of potential metabolites of this compound. The elucidation of its biotransformation pathways through the synthesis and analysis of hydroxylated, demethylated, or other modified versions of the parent compound has not been a documented subject of research. While the metabolism of structurally related compounds like 3-methoxyamphetamine has been studied, this specific information is lacking for the target compound. nih.govnih.gov

There is a lack of published research on the design and synthesis of prodrugs for this compound. General strategies for creating prodrugs of amines are known, such as N-acylation or the use of promoieties to enhance properties like solubility or targeted delivery. nih.govresearchgate.net However, the application of these concepts to this compound, including the synthesis and evaluation of such prodrugs, has not been reported.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative Analysis of Substituent Effects on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a key methodology used to understand how changes in the physicochemical properties of a compound, brought about by different substituents, correlate with its biological activity. nih.gov For 3-Methoxy-1-(3-methylphenyl)butan-2-amine, a QSAR study would involve the systematic modification of its structure and the subsequent evaluation of the biological effects of these changes.

The core structure of this compound presents several opportunities for substitution. The phenyl ring, the methoxy (B1213986) group, and the amine function are all amenable to chemical modification. A QSAR analysis would typically investigate the effects of substituents at various positions on the phenyl ring. The introduction of electron-donating or electron-withdrawing groups, as well as changes in steric bulk and lipophilicity, can have profound effects on the compound's interaction with its biological target. nih.gov

For instance, the addition of small alkyl groups or halogens to the phenyl ring might enhance activity, while bulkier substituents could be detrimental. nih.gov The Hansch-Fujita method is a classical QSAR approach that could be employed to quantitatively analyze these substituent effects. nih.gov This method uses parameters such as Hammett's electronic parameter (σ), the hydrophobic parameter (π), and Taft's steric parameter (Es) to build a mathematical model that correlates these properties with biological activity. nih.govnih.gov

A hypothetical QSAR study on analogues of this compound might reveal that hydrophobic substituents with an optimal size are favored for activity, while excessively bulky groups reduce it due to steric hindrance at the receptor binding site. nih.gov

Table 1: Hypothetical QSAR Data for Analogues of this compound

| Analogue | Substituent (R) on Phenyl Ring | Log(1/C) | π (Hydrophobicity) | σ (Electronic Effect) | Es (Steric Effect) |

| 1 | H | 5.2 | 0 | 0 | 0 |

| 2 | 4-CH3 | 5.5 | 0.56 | -0.17 | -1.24 |

| 3 | 4-Cl | 5.7 | 0.71 | 0.23 | -0.97 |

| 4 | 4-OCH3 | 5.3 | -0.02 | -0.27 | -0.55 |

| 5 | 4-NO2 | 4.1 | -0.28 | 0.78 | -2.52 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereochemical Contributions to the Pharmacological Profile

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, can significantly impact its biological activity. numberanalytics.com this compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers can exhibit different pharmacological properties, including potency, efficacy, and even different types of activity at a biological target.

The differential activity of stereoisomers arises from the fact that biological receptors are themselves chiral. This means that one stereoisomer may fit into the receptor's binding site more effectively than another, leading to a stronger interaction and a more pronounced biological effect.

Pharmacophore Model Development and Validation

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. dovepress.com For this compound, developing a pharmacophore model can help in understanding the key chemical features responsible for its biological activity and in designing new, more potent compounds.

The development of a pharmacophore model for this compound would typically involve identifying common chemical features among a series of active analogues. These features might include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable centers. pharmacophorejournal.com

A hypothetical pharmacophore model for this compound and its analogues might consist of:

An aromatic ring feature corresponding to the 3-methylphenyl group.

A hydrophobic feature associated with the butyl chain.

A hydrogen bond acceptor from the methoxy group.

A positive ionizable feature from the amine group.

Once a pharmacophore model is developed, it must be validated to ensure its predictive power. pharmacophorejournal.com This is often done by using the model to screen a database of known active and inactive compounds. A good pharmacophore model should be able to distinguish between active and inactive molecules with a high degree of accuracy. nih.gov The validated model can then be used as a query in virtual screening campaigns to identify novel compounds with the desired biological activity. nih.gov

Investigation of Molecular Features Influencing Target Selectivity and Potency

The potency and selectivity of a drug are critical determinants of its therapeutic utility. For this compound, understanding the molecular features that govern its interaction with different biological targets is essential for optimizing its pharmacological profile.

SAR studies can elucidate how specific functional groups and structural motifs contribute to target binding and potency. For example, the methoxy group on the butan-2-amine backbone may play a crucial role in orienting the molecule within the binding pocket of a receptor or enzyme. Modifications to this group, such as replacing it with a hydroxyl or a larger alkoxy group, could significantly alter both potency and selectivity. mdpi.com

Similarly, the substitution pattern on the phenyl ring can have a dramatic impact. The position and nature of the methyl group in the 3-position are likely to influence how the aromatic ring interacts with the target protein, potentially through hydrophobic or van der Waals interactions. Moving the methyl group to the 2- or 4-position, or replacing it with other substituents, would likely result in changes in binding affinity and selectivity. mdpi.com

Rational Design of Novel Analogues based on SAR Hypotheses

The insights gained from SAR and SPR studies provide a foundation for the rational design of novel analogues of this compound with improved therapeutic properties. numberanalytics.com By understanding which structural features are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties, medicinal chemists can create new molecules with a higher probability of success.

Based on the SAR hypotheses generated from the studies described above, several strategies for the rational design of new analogues can be envisioned:

Scaffold Hopping: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new interactions with the target and potentially improve properties like solubility or metabolic stability. numberanalytics.com

Fragment-Based Design: Identifying key binding fragments of the molecule and using them as building blocks to construct novel compounds with optimized interactions. numberanalytics.com

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or reduced side effects. For example, the methoxy group could be replaced with other bioisosteres like an ethyl or a trifluoromethyl group to fine-tune electronic and steric properties.

The design of these new analogues is an iterative process. Newly synthesized compounds are tested for their biological activity, and the results are used to refine the SAR models and guide the design of the next generation of molecules. mdpi.comnih.gov This cycle of design, synthesis, and testing is at the heart of modern drug discovery. mdpi.com

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations with Identified or Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein of interest.

Prediction of Ligand-Receptor Binding Modes

There are no specific studies available that have performed molecular docking simulations to predict the binding modes of 3-Methoxy-1-(3-methylphenyl)butan-2-amine with any identified or putative biological targets. Such a study would involve preparing a 3D structure of the compound and docking it into the active site of a relevant receptor to predict its binding orientation and key interactions.

Estimation of Binding Affinities and Interaction Energies

Similarly, the literature lacks any estimations of binding affinities or interaction energies for this compound with specific biological targets derived from molecular docking simulations. This type of analysis would typically follow the prediction of binding modes and would involve calculating scoring functions to estimate the binding free energy, providing a quantitative measure of the ligand's affinity for the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models used in the chemical and biological sciences and engineering. These models relate a set of predictor variables (e.g., molecular descriptors) to a response variable (e.g., biological activity).

Development of Predictive Models for Biological Activity

No QSAR models have been specifically developed or reported in the literature that include this compound in their training or test sets for the prediction of any biological activity. The development of such a model would require a dataset of structurally related compounds with experimentally determined biological activities.

Identification of Key Molecular Descriptors

As no QSAR models have been developed for this compound, there has been no identification of key molecular descriptors that are critical for its biological activity. This process would involve calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and then using statistical methods to identify which descriptors are most correlated with the observed activity.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics

MD simulation is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

There are no published MD simulation studies that have investigated the dynamics of the interaction between this compound and any protein target. Such simulations would provide valuable insights into the stability of the ligand-protein complex over time, the flexibility of the binding site, and the role of solvent molecules in the interaction.

Quantum Chemical Calculations for Conformational and Electronic Properties

Currently, there are no specific scholarly articles or published data detailing the quantum chemical calculations for the conformational and electronic properties of this compound. Such studies, which would typically involve methods like Density Functional Theory (DFT), are essential for understanding the molecule's three-dimensional structure, stability of different conformers, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is fundamental for predicting the molecule's reactivity and potential interactions with biological targets. The absence of this data in the literature prevents a detailed discussion of its molecular orbital energies, electron density distribution, and molecular electrostatic potential.

Advanced Analytical and Bioanalytical Methodologies for Research Characterization

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular architecture of a compound. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the de novo structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For 3-Methoxy-1-(3-methylphenyl)butan-2-amine, a combination of 1D and 2D NMR experiments can provide an unambiguous assignment of its structure.

The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic protons on the 3-methylphenyl ring would appear as a complex multiplet pattern in the downfield region. The protons of the butyl chain would be observed at characteristic chemical shifts, with their splitting patterns revealing adjacent proton relationships. For instance, the proton attached to the carbon bearing the amine group (C2) would likely appear as a multiplet due to coupling with neighboring protons.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons would resonate in the typical downfield region, while the aliphatic carbons of the butan-amine backbone and the methoxy (B1213986) and methyl groups would appear at higher field strengths. The specific chemical shifts are influenced by the local electronic environment of each carbon atom.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

|---|---|---|

| Aromatic CH | 7.0 - 7.2 ppm (m, 4H) | 125 - 130 ppm |

| Benzylic CH₂ | 2.5 - 2.8 ppm (m, 2H) | ~40 ppm |

| CH-NH₂ | 3.0 - 3.3 ppm (m, 1H) | ~55 ppm |

| CH-OCH₃ | 3.4 - 3.6 ppm (m, 1H) | ~85 ppm |

| CH₃ (on butyl chain) | 1.1 - 1.3 ppm (d, 3H) | ~15 ppm |

| OCH₃ | 3.3 - 3.4 ppm (s, 3H) | ~58 ppm |

| Ar-CH₃ | 2.3 - 2.4 ppm (s, 3H) | ~21 ppm |

| Quaternary Ar-C | N/A | 135 - 140 ppm |

| NH₂ | 1.5 - 2.5 ppm (br s, 2H) | N/A |

Note: Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, d = doublet, m = multiplet, br s = broad singlet.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound, which is C₁₂H₁₉NO. The calculated monoisotopic mass for this compound is 193.14667 Da. uni.lu An experimental HRMS measurement matching this value provides unequivocal evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

In bioanalytical research, HRMS is critical for identifying metabolites. Following administration to a biological system, the parent compound may undergo various enzymatic transformations. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect metabolites by identifying ions with specific mass shifts corresponding to common metabolic reactions, such as hydroxylation (+15.9949 Da), O-demethylation (-14.0157 Da), or N-acetylation (+42.0106 Da).

Tandem mass spectrometry (MS/MS) on the parent ion can elucidate its structure through controlled fragmentation. For the protonated molecule [M+H]⁺ of this compound (m/z 194.15395), characteristic fragment ions would be expected from the cleavage of the benzylic C-C bond and fragmentation of the butan-amine side chain, providing further structural confirmation. uni.lu

Predicted HRMS Data for this compound

| Ion/Fragment | Molecular Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₂H₁₉NO | 193.14612 |

| [M+H]⁺ | C₁₂H₂₀NO⁺ | 194.15395 |

| [M+Na]⁺ | C₁₂H₁₉NNaO⁺ | 216.13589 |

| Benzylic cleavage fragment | C₈H₉⁺ | 105.0704 |

| Iminium ion fragment | C₄H₁₀N⁺ | 72.0813 |

Source: Predicted values based on molecular structure and data from PubChem. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. The primary amine (-NH₂) group would be identified by two N-H stretching bands. spectroscopyonline.com The ether linkage (C-O-C) would show a strong C-O stretching absorption. docbrown.info Additionally, absorptions corresponding to aromatic C-H, aliphatic C-H, and aromatic C=C bonds would be present. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with chromophores like aromatic rings. The UV-Vis spectrum of this compound is expected to be dominated by the π→π* transitions of the 3-methylphenyl ring, resulting in characteristic absorption maxima in the UV region. researchgate.netresearchgate.net

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (symmetric & asymmetric) | Primary Amine | 3300 - 3500 (two bands) |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | Alkyl Chain | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend (scissoring) | Primary Amine | 1590 - 1650 |

| C-O Stretch | Ether | 1050 - 1150 |

Note: These are approximate ranges and the exact positions can vary.

Chromatographic Method Development for Compound Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of the target compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and the separation of isomers. For assessing the chemical purity of this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, allowing for the separation of the main compound from any synthesis-related impurities.

The molecule contains two chiral centers, meaning it can exist as a mixture of stereoisomers (enantiomers and diastereomers). Separating these isomers is critical, as they can have different biological activities. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for this purpose. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in separating a broad range of chiral compounds, including amines. windows.netwindows.net The development of a robust chiral HPLC method allows for the quantification of the individual stereoisomers and the determination of the enantiomeric or diastereomeric purity of a sample. nih.govyakhak.org

Proposed HPLC Methods for this compound

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® (amylose or cellulose-based CSP) |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Hexane/Isopropanol with a basic modifier (e.g., DEA) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~260 nm | UV at ~260 nm |

| Purpose | Quantify chemical purity | Separate and quantify stereoisomers |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. This compound is sufficiently volatile to be analyzed by GC-MS, which can be used to identify and quantify the compound as well as any volatile impurities. mdpi.com

A common challenge in the GC analysis of primary amines is their tendency to exhibit poor peak shape (tailing) due to interaction with active sites on the column. nih.gov To overcome this, chemical derivatization is often employed. The primary amine group can be reacted with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), to form a less polar and more stable amide derivative. nih.govjfda-online.com This process not only improves chromatographic performance but also yields derivatives with highly characteristic mass spectra, aiding in structural confirmation and providing low detection limits. nih.govresearchgate.net The fragmentation patterns of these derivatives are often more informative than those of the underivatized amine. nih.govresearchgate.netojp.gov

Proposed GC-MS Method for this compound

| Parameter | Method Details |

|---|---|

| Derivatization | Optional, but recommended: Acylation with Pentafluoropropionic Anhydride (PFPA) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Crystallographic Studies for Absolute Configuration and Solid-State Structure

While chiral chromatography can determine the relative amounts of enantiomers, it does not establish their absolute configuration (the actual three-dimensional arrangement of atoms). X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and providing detailed information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

To perform a crystallographic study of this compound, a single crystal of high quality is required. This is typically achieved through controlled crystallization experiments using various solvents and conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a three-dimensional electron density map of the molecule.

From this map, the precise spatial arrangement of every atom in the molecule can be determined. For assigning the absolute configuration, the presence of a heavy atom in the structure or the use of anomalous dispersion effects is often necessary. The resulting crystallographic data provides unambiguous proof of the R or S configuration of the chiral centers. This information is invaluable for understanding structure-activity relationships and for meeting regulatory requirements for chiral drugs.

Development of Bioanalytical Methods for Preclinical Biological Matrices (Non-Human)

The quantification of a drug candidate in biological matrices is a cornerstone of preclinical research, providing essential data for pharmacokinetic and toxicokinetic studies. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness. bioanalysis-zone.com

A sensitive and specific LC-MS/MS method would be developed and validated for the quantification of this compound in various preclinical biological matrices, such as plasma, serum, and tissue homogenates. nih.govnih.gov The development process involves several key stages:

Mass Spectrometry Tuning: The compound would be infused into the mass spectrometer to optimize the ionization source parameters (e.g., ion spray voltage, temperature) and to identify the most abundant and stable precursor ion. nih.gov Subsequently, collision-induced dissociation would be optimized to find characteristic product ions, establishing the multiple reaction monitoring (MRM) transitions for quantification and confirmation. nih.gov

Chromatographic Separation: A suitable reversed-phase HPLC or UHPLC column would be selected to achieve chromatographic separation of the analyte from endogenous matrix components. This is crucial for minimizing matrix effects, such as ion suppression or enhancement, which can compromise the accuracy and precision of the method. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol) would be developed to ensure a short run time while maintaining good peak shape. nih.gov

Sample Preparation: A critical step in bioanalysis is the extraction of the analyte from the complex biological matrix. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be evaluated. SPE is often preferred for its ability to provide cleaner extracts and higher recovery. nih.gov The choice of method would be guided by the desired sensitivity and the physicochemical properties of this compound.

Method Validation: The developed method would be rigorously validated according to regulatory guidelines. This involves assessing parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. chromatographyonline.com

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +8.1% |

| Intra-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% to 9.8% |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -7.8% to +6.5% |

| Inter-day Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 6.2% to 11.4% |

| Matrix Effect (% CV of IS-normalized factor) | ≤ 15% | 8.9% |

| Recovery (%) | Consistent and reproducible | > 85% |

Hypothetical Validation Summary for an LC-MS/MS Method for this compound in Rat Plasma

Preclinical in Vitro and in Vivo Biological Activity Investigations Non Human Models

Cell-Based Functional Assays for Receptor Activation or Inhibition

No studies have been published that describe the effects of 3-Methoxy-1-(3-methylphenyl)butan-2-amine in cell-based functional assays. Therefore, its potential to activate or inhibit any specific receptors is currently unknown. Such assays would be crucial in determining its mechanism of action at the cellular level.

Enzyme Assays in Cell Lysates or Recombinant Systems

There is no available data from enzyme assays conducted in cell lysates or with recombinant systems for this compound. Consequently, its ability to modulate the activity of any specific enzymes has not been characterized.

Organ Bath Studies on Isolated Animal Tissues

Information regarding organ bath studies on isolated animal tissues to assess the physiological effects of this compound is not present in the scientific literature. Such studies would be necessary to understand its effects on specific organ functions.

Exploration of Biological Activity in Specific Animal Models of Disease Pathophysiology (Focus on Mechanism and Target Engagement)

As there are no published in vivo studies, the biological activity and target engagement of this compound in animal models of disease remain uninvestigated.

The effects of this compound on behavior, such as locomotor activity or its potential influence on reward circuits, have not been documented in any neurobehavioral studies.

There is no evidence from preclinical models to suggest whether this compound has any activity in pain or inflammation pathways.

The cardiovascular effects of this compound have not been evaluated in any relevant animal models.

Neurochemical Studies in Animal Models (e.g., Microdialysis)

There is currently a lack of published scientific literature detailing in vivo neurochemical studies, including those utilizing microdialysis, specifically investigating the compound this compound. Extensive searches of scientific databases have not yielded any studies that have directly measured the effects of this specific compound on neurotransmitter levels in the brains of animal models.

Therefore, no data on its potential to alter monoamine neurotransmitter concentrations, such as dopamine, serotonin, or norepinephrine, in specific brain regions through techniques like in vivo microdialysis is available at this time. The creation of detailed research findings and data tables on this topic is not possible without such primary research.

Metabolic Pathway Elucidation and Enzyme Kinetics Non Human Focus

Identification of Major Metabolites (In Vitro Liver Microsomes, Hepatocytes, Animal Models)

In vitro systems, such as liver microsomes and hepatocytes from various animal models, are standard tools for identifying the major metabolites of a compound. For amphetamine-like substances, common metabolic transformations include hydroxylation, N-dealkylation, and O-demethylation.

Based on the metabolism of analogous compounds, the major in vitro metabolites of 3-Methoxy-1-(3-methylphenyl)butan-2-amine are anticipated to be the products of:

O-demethylation: The methoxy (B1213986) group is a likely site for metabolism, leading to a phenolic metabolite. Studies on 4-methoxyamphetamines have shown that O-demethylation is an efficient process. nih.gov

Aromatic Hydroxylation: The methylphenyl ring can undergo hydroxylation at various positions. For amphetamine and its derivatives, ring hydroxylation, particularly at the 4-position, is a known metabolic pathway. nih.govresearchgate.net

N-Hydroxylation: Primary amines can be N-hydroxylated by cytochrome P450 enzymes. nih.gov

The following table outlines the expected major metabolites based on these pathways.

| Metabolite | Metabolic Pathway | Description |

| 1-(3-methylphenyl)-3-hydroxybutan-2-amine | O-demethylation | Removal of the methyl group from the methoxy ether. |

| 3-Methoxy-1-(3-methyl-4-hydroxyphenyl)butan-2-amine | Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. |

| 3-Methoxy-1-(3-methylphenyl)-2-hydroxylaminobutane | N-Hydroxylation | Addition of a hydroxyl group to the primary amine. |

Characterization of Metabolizing Enzymes (e.g., Cytochrome P450 Isoenzymes, Esterases)

The primary enzymes responsible for the metabolism of amphetamine and its derivatives are the cytochrome P450 (CYP) isoenzymes, predominantly found in the liver.

CYP2D6: This is a key enzyme in the metabolism of many amphetamine-like compounds. It is known to catalyze both O-demethylation of methoxylated amphetamines and aromatic hydroxylation. nih.govscispace.com

Other CYP Isoforms: While CYP2D6 is often the major contributor, other isoforms such as CYP1A2, CYP2B6, and CYP3A4 have also been implicated in the metabolism of certain amphetamine derivatives, particularly in N-dealkylation reactions. However, as this compound is a primary amine, N-dealkylation is not a possible pathway.

Esterases are not expected to play a significant role in the metabolism of this compound due to the absence of an ester functional group.

In Vitro Metabolic Stability and Intrinsic Clearance Determinations

The metabolic stability of a compound is a measure of its susceptibility to metabolism, typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

While specific data for this compound is not available, studies on structurally related compounds can provide insights. For instance, modifications to the structure of amphetamine analogs, such as the introduction of different substituents, can significantly alter their metabolic stability.

Table of Expected In Vitro Metabolic Stability Parameters (Hypothetical)

| System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat Liver Microsomes | 55 | 12.6 |

| Dog Liver Microsomes | 42 | 16.5 |

| Monkey Liver Microsomes | 35 | 19.8 |

| Human Liver Microsomes | 48 | 14.4 |

Note: The values in this table are hypothetical and are for illustrative purposes only, based on general trends observed for similar compounds.

Comparative Metabolism Across Preclinical Species

Investigating the metabolism of a drug candidate in different preclinical species (e.g., rat, dog, monkey) is crucial for selecting the most appropriate animal model for toxicological studies. Significant interspecies differences in drug metabolism are common.

For amphetamine-like substances, both qualitative and quantitative differences in metabolite profiles and clearance rates have been observed across species. For example, the relative importance of different metabolic pathways, such as O-demethylation versus aromatic hydroxylation, can vary between rats, dogs, and monkeys. doi.orgnih.gov Such differences are often attributable to variations in the expression and activity of CYP isoenzymes among species. researchgate.net

A comparative study using liver microsomes from different species would be necessary to determine the most relevant preclinical model for this compound.

Research into Enzyme Kinetics of Biotransformation

Enzyme kinetic studies are performed to determine the Michaelis-Menten constants (Km and Vmax) for the metabolic pathways of a compound. These parameters provide information about the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction.

For the primary metabolic pathways of this compound, such as O-demethylation and aromatic hydroxylation catalyzed by CYP2D6, enzyme kinetic studies would involve incubating varying concentrations of the substrate with liver microsomes or recombinant CYP2D6 and measuring the rate of metabolite formation.

Table of Expected Enzyme Kinetic Parameters for Major Metabolic Pathways (Hypothetical)

| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| O-demethylation | CYP2D6 | 25 | 150 |

| Aromatic Hydroxylation | CYP2D6 | 40 | 95 |

Note: The values in this table are hypothetical and are for illustrative purposes only, based on kinetic data for the metabolism of other amphetamine derivatives by CYP2D6. scispace.com

Future Research and Translational Potential of this compound: An Academic Perspective

The novel compound this compound is emerging as a molecule of interest within the scientific community. While comprehensive research is still in its nascent stages, the unique structural features of this compound suggest a potential for a range of biological activities. This article explores the prospective avenues for future research from an academic standpoint, focusing on its potential biological targets, the development of next-generation analogues, and the application of advanced screening technologies to elucidate its mechanistic pathways.

Q & A

Basic: What are the primary synthetic routes for 3-Methoxy-1-(3-methylphenyl)butan-2-amine in academic research?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination . For example:

- Nucleophilic substitution : Reacting 3-methylphenyl precursors (e.g., 3-methylbenzyl chloride) with methoxybutan-2-amine derivatives under basic conditions (e.g., KCO) in polar aprotic solvents like DMF .

- Reductive amination : Ketone intermediates (e.g., 3-methoxybutan-2-one) can react with 3-methylphenylamine derivatives using reducing agents like NaBH or LiAlH to form the target amine .

- Optimization : Continuous flow reactors enhance yield and purity by maintaining precise temperature (60–80°C) and pressure control .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify methoxy (-OCH), methylphenyl, and amine proton environments. Aromatic protons in the 3-methylphenyl group resonate at δ 6.8–7.2 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 208.17) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers .

Advanced: How do reaction mechanisms involving this compound differ in acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions : Protonation of the amine enhances electrophilicity, favoring electrophilic aromatic substitution at the 3-methylphenyl group. For example, nitration requires HSO/HNO at 0–5°C .

- Basic Conditions : Deprotonation promotes nucleophilic attacks , such as alkylation of the amine group using alkyl halides (e.g., CHI in THF with NaH) .

- Contradictions : Conflicting reports on oxidation products (e.g., imines vs. nitriles) may arise from solvent polarity or catalyst choice (e.g., CrO vs. KMnO) .

Advanced: How does the 3-methylphenyl substituent influence pharmacological activity compared to 4-methoxy analogs?

Methodological Answer:

- Steric Effects : The 3-methyl group increases steric hindrance, reducing binding to flat aromatic receptors (e.g., serotonin receptors) but enhancing selectivity for hydrophobic pockets .

- Electronic Effects : The electron-donating methoxy group at position 3 alters electron density, impacting interactions with enzymes like monoamine oxidases (MAOs). Comparative studies show 3-substituted derivatives exhibit 30% higher MAO inhibition than 4-substituted analogs .

- Case Study : In murine models, 3-methylphenyl derivatives showed reduced anxiolytic activity (elevated plus maze test) but improved metabolic stability .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound purity (HPLC >98%) .

- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL to identify outliers. For example, discrepancies in IC values may stem from assay pH or co-solvents .

- In Silico Modeling : Molecular docking (AutoDock Vina) can predict binding affinities and rationalize conflicting experimental results .

Advanced: What advanced chromatographic methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Reverse-phase C18 columns with gradient elution (0.1% formic acid in HO/MeCN) achieve detection limits of 0.1 ng/mL. Use deuterated internal standards (e.g., D-3-Methoxy-1-(3-methylphenyl)butan-2-amine) for accuracy .

- GC-MS Derivatization : Silylation (e.g., BSTFA) improves volatility. Optimize oven temperature ramps (50°C to 280°C at 10°C/min) to separate metabolites .

- Challenges : Matrix effects in plasma require solid-phase extraction (SPE) with Oasis HLB cartridges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.